
1-(2-chlorophenyl)-5-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-5-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chlorophenyl group at the 1-position and a phenyl group at the 5-position of the pyrazole ring
Métodos De Preparación
The synthesis of 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. One common method involves the cyclization of 2-chlorobenzoyl hydrazine with acetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Chlorophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazoles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include pyrazole derivatives with various functional groups, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown promise as a ligand in the study of enzyme inhibition and receptor binding, making it useful in biochemical assays.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, leading to investigations into its use as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it has been shown to inhibit certain kinases involved in cell proliferation, which can lead to anticancer effects. The molecular targets and pathways involved include various signaling proteins and enzymes that play crucial roles in cellular functions .
Comparación Con Compuestos Similares
When compared to other pyrazole derivatives, 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
1-Phenyl-3-methyl-1H-pyrazole: Lacks the chlorophenyl group, resulting in different reactivity and biological activity.
1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole: The position of the chlorine atom affects the compound’s electronic properties and reactivity.
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole: The presence of additional methyl groups alters the compound’s steric and electronic characteristics.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
299162-74-6 |
|---|---|
Fórmula molecular |
C15H11ClN2 |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C15H11ClN2/c16-13-8-4-5-9-15(13)18-14(10-11-17-18)12-6-2-1-3-7-12/h1-11H |
Clave InChI |
SVCSXKYZVMWICW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



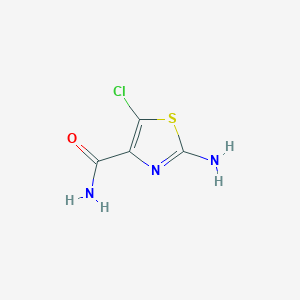
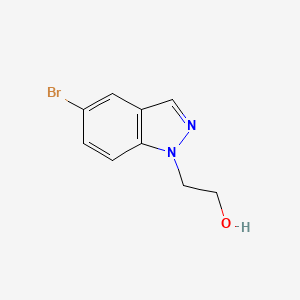

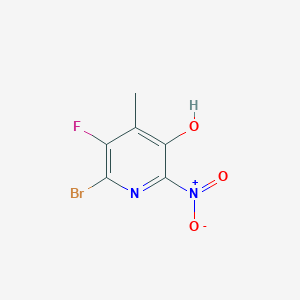




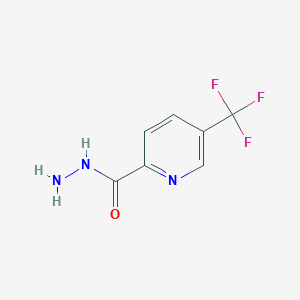
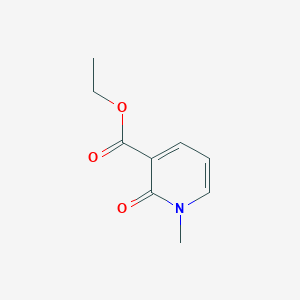
![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)


